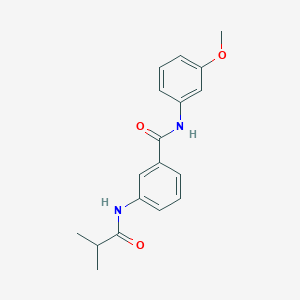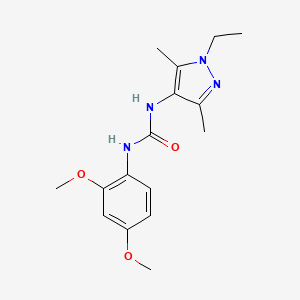
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target organism or cell. In herbicidal applications, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea is believed to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants. In anticancer and antitumor applications, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea is believed to inhibit the activity of specific kinases or proteins involved in cell signaling pathways that are dysregulated in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been reported to exhibit various biochemical and physiological effects, depending on the application and target organism or cell. In herbicidal applications, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been reported to inhibit the growth and development of weeds by inhibiting the biosynthesis of branched-chain amino acids. In anticancer and antitumor applications, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been reported to induce cell death or apoptosis in cancer cells, as well as inhibit cell proliferation and migration. In materials science, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been reported to exhibit unique properties, such as self-assembly and supramolecular interactions, that make it a promising building block for the synthesis of novel materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has several advantages for lab experiments, including its relatively simple synthesis, high purity, and potential for diverse applications. However, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea also has some limitations, including its potential toxicity and limited solubility in some solvents. These limitations should be taken into account when designing experiments using N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea, including the development of more efficient synthesis methods, the optimization of its properties for specific applications, and the evaluation of its potential toxicity and environmental impact. In agriculture, future research could focus on the development of more effective herbicidal formulations based on N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea. In medicine, future research could focus on the development of more potent and selective anticancer and antitumor agents based on N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea. In materials science, future research could focus on the synthesis of novel materials based on N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea with unique properties and applications.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea can be synthesized using various methods, including the reaction of 2,4-dimethoxyaniline with ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, followed by the reaction of the resulting intermediate with isocyanate. Another method involves the reaction of 2,4-dimethoxyaniline with ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, followed by the reaction of the resulting intermediate with phosgene. These methods have been reported to yield N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea in good yields and purity.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been reported to exhibit herbicidal activity against various weeds, making it a potential alternative to conventional herbicides. In medicine, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been studied for its potential anticancer and antitumor activities, as well as its potential use as a diagnostic tool for cancer. In materials science, N-(2,4-dimethoxyphenyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-6-20-11(3)15(10(2)19-20)18-16(21)17-13-8-7-12(22-4)9-14(13)23-5/h7-9H,6H2,1-5H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFSXVXEEFJNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

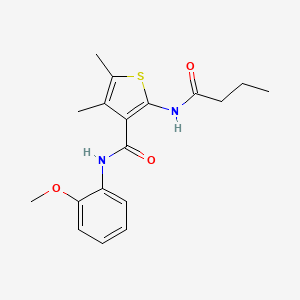
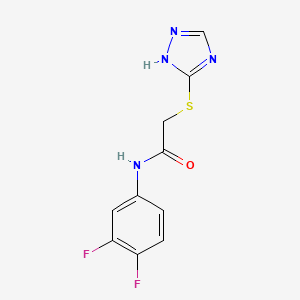

methanone](/img/structure/B5833208.png)
![3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5833214.png)
![1-[2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)
![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
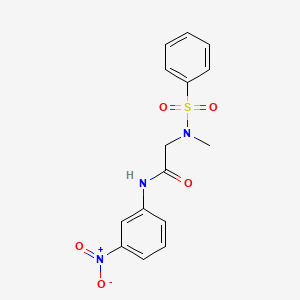
![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5833266.png)
![3-chloro-N'-[(2,3,3,4,4,5-hexafluorotricyclo[4.2.1.0~2,5~]non-7-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5833267.png)

